molecular formula C15H23NO4 B6662402 3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid

3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid

Cat. No.: B6662402
M. Wt: 281.35 g/mol
InChI Key: KBVUTZYJLHVGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid is a complex organic compound featuring a bicyclo[3.1.0]hexane core structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxolan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid involves its interaction with specific molecular targets. The bicyclo[3.1.0]hexane core provides a rigid scaffold that can enhance binding affinity and selectivity for target proteins . This compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid is unique due to its combination of the bicyclo[3.1.0]hexane core with an oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural uniqueness can lead to enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-[bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c17-13(18)6-7-16(9-10-3-2-8-20-10)15(19)14-11-4-1-5-12(11)14/h10-12,14H,1-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVUTZYJLHVGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)N(CCC(=O)O)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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